Product packaging for Methyl 5-cyano-2-isopropylnicotinate(Cat. No.:)

Methyl 5-cyano-2-isopropylnicotinate

Cat. No.: B13027522
M. Wt: 204.22 g/mol
InChI Key: HRFWSWIXCHMGRX-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-isopropylnicotinate is a multi-functionalized pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features three distinct functional groups—a methyl ester, a cyano group, and an isopropyl substituent—on its pyridine core, making it a versatile and valuable synthetic intermediate for constructing more complex target molecules. Its high degree of functionalization allows for extensive further derivatization, enabling researchers to explore diverse chemical space. Pyridine and nicotinate derivatives are frequently employed in pharmaceutical research, often serving as key scaffolds in the development of bioactive molecules and receptor ligands . For instance, substituted nicotinate esters and cyano-pyridines are common structural motifs found in compounds investigated for their activity at various biological targets. The specific steric and electronic properties imparted by the 2-isopropyl and 5-cyano groups make this particular compound a promising building block for probing protein-ligand interactions and structure-activity relationships (SAR) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B13027522 Methyl 5-cyano-2-isopropylnicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-cyano-2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,1-3H3

InChI Key

HRFWSWIXCHMGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)C#N)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 5 Cyano 2 Isopropylnicotinate

Strategies for the Construction of the Methyl 5-cyano-2-isopropylnicotinate Core

The synthesis of the core structure of this compound, a polysubstituted pyridine (B92270), can be approached through a variety of strategic disconnections. These strategies involve either building the pyridine ring with the desired substituents already incorporated into the precursors or functionalizing a pre-existing pyridine ring.

Precursor Synthesis and Pyridine Ring Formation Approaches

The fundamental construction of a substituted pyridine ring is a cornerstone of heterocyclic chemistry. acsgcipr.org Classical methods often involve the condensation of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org For a molecule like this compound, a multi-component reaction could be envisioned, combining precursors that already contain the isopropyl and cyano functionalities.

One plausible approach is a modification of the Hantzsch pyridine synthesis or similar condensation reactions. This would involve the reaction of a β-ketoester, an aldehyde, and a source of ammonia, often with a subsequent oxidation step to form the aromatic pyridine ring. The challenge lies in selecting precursors that incorporate the required isopropyl and cyano groups at the correct positions. For instance, a synthesis could potentially start from an enamino keto ester, which undergoes a formylation followed by an intramolecular cyclization to form the nicotinic acid derivative core. acs.org

Alternatively, pyridine ring systems can be formed through cycloaddition reactions, such as the hetero-Diels-Alder reaction, where a diene and a dienophile combine in a [4+2] cycloaddition. nih.gov The biosynthesis of some pyridine-containing natural products utilizes such enzymatic pathways, which organic chemists often seek to replicate. nih.gov Non-enzymatic pyridine ring synthesis has also been reported in the metabolic pathways of certain natural products. nih.gov

A review of process chemistry literature indicates that for complex pyridines, it is common to start with a simpler, commercially available pyridine derivative and build upon it, rather than constructing the ring from acyclic precursors. acsgcipr.org

Esterification Methodologies for Nicotinate (B505614) Derivatives

Once the corresponding nicotinic acid (5-cyano-2-isopropylnicotinic acid) is obtained, the final step in the core synthesis is esterification to yield the methyl ester. This is a standard and well-documented transformation in organic chemistry.

Several methods are effective for the esterification of nicotinic acid and its derivatives:

Fischer-Speier Esterification : This is a classic acid-catalyzed reaction. The nicotinic acid is refluxed with an excess of methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net

Reaction with Thionyl Chloride : The nicotinic acid can first be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govnih.gov The resulting nicotinoyl chloride is then reacted with methanol to form the methyl ester. nih.gov

Direct Esterification from Dicarboxylic Acids : In some cases, esters of nicotinic acid can be prepared directly from pyridine dicarboxylic acids. For example, refluxing a pyridine dicarboxylic acid with an alcohol can lead to simultaneous decarboxylation and esterification. google.com

Other Coupling Reagents : Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are common in ester and amide bond formation, although for pyridine carboxylic acids, this can sometimes lead to side products. nih.gov A more modern approach involves using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

The choice of method depends on the scale of the reaction and the presence of other functional groups in the molecule.

Table 1: Comparison of Esterification Methods for Nicotinic Acids

MethodReagentsTypical ConditionsReference
Fischer-Speier EsterificationMethanol, cat. H₂SO₄Reflux
Acid Chloride Formation1. SOCl₂, cat. DMF 2. Methanol, Base (e.g., Triethylamine)Room Temperature to 40°C nih.gov
EDC/DMAP CouplingMethanol, EDC, DMAPRoom Temperature nih.gov
From Dicarboxylic AcidAlcohol (e.g., n-butanol)Reflux (120-250°C) google.com

Introduction and Modification of Cyano and Isopropyl Functionalities

An alternative synthetic strategy involves adding the functional groups to a pre-formed pyridine ring.

Introduction of the Cyano Group: The cyano group (nitrile) can be introduced onto a pyridine ring through several established methods. chempanda.com

Sandmeyer Reaction : If a 5-aminopyridine precursor is available, it can be converted to a diazonium salt, which is then displaced by a cyanide source, typically copper(I) cyanide.

Nucleophilic Aromatic Substitution : A halogen (like bromine or chlorine) at the 5-position can be displaced by a cyanide salt (e.g., NaCN or KCN), often requiring high temperatures or the use of a palladium catalyst (Buchwald-Hartwig amination conditions adapted for cyanation).

Direct C-H Cyanation : Modern methods are emerging for the direct cyanation of pyridine C-H bonds. researchgate.net These often involve activating the pyridine ring, for example, by forming a dihydropyridine (B1217469) intermediate in situ, which then reacts with a cyanating agent. researchgate.net

The presence of the cyano group is critical for the biological activity of many pyridine-based compounds. ekb.eg

Introduction of the Isopropyl Group: The isopropyl group is a bulky alkyl substituent that can be introduced at the 2-position of the pyridine ring. fiveable.me

Grignard Reaction : A common method involves reacting a pyridine N-oxide with an isopropyl Grignard reagent (isopropylmagnesium bromide). The initial addition occurs at the 2-position, and subsequent treatment, for example with acetic anhydride, yields the 2-isopropylpyridine. organic-chemistry.org

Minisci Reaction : A radical-based Minisci reaction could be employed to introduce an isopropyl group, although regioselectivity can be a challenge.

Cross-Coupling Reactions : A 2-halopyridine can be coupled with an isopropyl source, such as isopropylzinc bromide, using a transition metal catalyst like palladium or nickel.

Advanced Synthetic Approaches and Catalytic Systems for Nicotinate Synthesis

The field of organic synthesis has been revolutionized by the development of advanced catalytic systems, which offer unprecedented efficiency and selectivity for the functionalization of heterocyclic compounds like pyridine.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal catalysis provides powerful tools for the direct functionalization of pyridine C-H bonds and for cross-coupling reactions, enabling the construction of complex substituted pyridines. thieme-connect.comnih.govbohrium.com Catalysts based on palladium, nickel, rhodium, copper, and iridium are frequently used. organic-chemistry.orgresearchgate.netyoutube.com

These methods are advantageous for their high regioselectivity and functional group tolerance under mild conditions. thieme-connect.com Key transformations include:

C-H Arylation, Alkenylation, and Alkylation : Directing-group-free C-H functionalization can introduce various substituents onto the pyridine ring. For example, palladium catalysts can mediate the coupling of N-heterocycles with simple alcohols. researchgate.net

Suzuki-Miyaura Coupling : This involves the palladium-catalyzed reaction of a halopyridine with a boronic acid or ester to form a C-C bond.

Carbonylation : Palladium-catalyzed carbonylation reactions can introduce carbonyl groups, which are precursors to esters and amides, into organic halides under mild conditions. youtube.com

Reductive Amination : Nickel catalysts have shown high efficacy in the synthesis of amines via the reductive amination of aldehydes or ketones. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Pyridine Functionalization

Reaction TypeCatalyst System (Example)ApplicationReference
C-H AlkylationRuH₂(CO)(PPh₃)₃Alkylation of acetyl pyridines with alkenes researchgate.net
C-H Arylation (Suzuki-Miyaura)Palladium Catalystortho-Arylation of pyridine researchgate.net
Oxidative AnnulationRh(III) catalyst, Cu(OAc)₂ oxidantSynthesis of quinolines from pyridines and alkynes researchgate.net
Reductive Cross-CouplingNickel Hydride CatalystCoupling of activated and unactivated alkenes youtube.com

Directing Group Chemistry for Regioselective Functionalization

A significant challenge in pyridine chemistry is controlling the position of functionalization (regioselectivity). Due to the electronic nature of the pyridine ring, direct electrophilic substitution is difficult, and nucleophilic or radical reactions often favor the C2, C4, or C6 positions. wikipedia.org Directing group chemistry offers a powerful solution to access otherwise disfavored positions, such as C3 and C5 (meta-positions). researchgate.net

This strategy involves the temporary installation of a directing group onto the pyridine, which then steers a metal catalyst to a specific C-H bond nearby. researchgate.net After the desired functionalization, the directing group can be removed.

Recent advances have enabled the regioselective meta-C-H functionalization of pyridines without the need for a directing group by using a dearomatization-rearomatization process. researchgate.netnih.govresearchgate.net This involves the temporary conversion of the pyridine into a more electron-rich dihydropyridine or similar intermediate, which then undergoes regioselective functionalization followed by rearomatization. nih.gov For example, a borane-catalyzed hydroboration of a pyridine can generate a nucleophilic dihydropyridine, which can then react with an electrophile at the C3 position. researchgate.net

Silicon-tethered directing groups, such as the pyridyldiisopropylsilyl group, have also been developed for highly regioselective ortho-acyloxylation and ortho-halogenation reactions. nih.gov This approach allows for the introduction of functional groups that are incompatible with organometallic reagents, and the silyl (B83357) directing group can be easily removed or converted into other functionalities. nih.gov

Chemo- and Regioselectivity in Nicotinate Synthetic Pathways

The synthesis of substituted nicotinates, such as this compound, requires precise control over both chemoselectivity and regioselectivity to achieve the desired substitution pattern on the pyridine ring. Regioselectivity, in this context, refers to the specific placement of the isopropyl group at the C2 position, the methyl ester at the C3 position, and the cyano group at the C5 position.

Classical methods for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof, rely on the condensation of specific precursors that dictate the final arrangement of substituents. For a molecule like this compound, the synthetic design would involve choosing starting materials that already contain the necessary functional groups or their precursors, which then assemble in a predictable, regiocontrolled manner. For instance, a common approach involves the reaction of a β-aminocrotonate derivative with an α,β-unsaturated carbonyl compound or its equivalent. google.com The intrinsic reactivity and steric properties of the chosen precursors guide the cyclization and oxidation steps to yield the specific 2,3,5-trisubstituted pyridine core.

Chemoselectivity is equally critical, especially during the construction of the ring when multiple reactive sites are present in the precursor molecules. The synthetic strategy must ensure that the desired bond formations occur without unintended side reactions involving the ester or the cyano functionalities. For example, reaction conditions must be chosen to favor the cyclization and aromatization reactions that form the nicotinate ring over potential competing reactions like hydrolysis of the ester or cyano group. The successful synthesis of this compound is therefore a testament to a highly controlled reaction pathway that governs the precise location and integrity of each functional group.

Derivatization and Functionalization Strategies for Research Applications

The structure of this compound features three distinct functional groups—a cyano group, an ester moiety, and an isopropyl substituent—each providing a handle for further chemical modification. These sites allow for a wide range of derivatization strategies aimed at creating analogues with altered electronic, steric, or pharmacological properties for research and development.

The cyano group (nitrile) at the C5 position is a versatile functional group that can be converted into a variety of other functionalities. nih.gov Its transformations are central to creating structural diversity.

Key reactions involving the cyano group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a carboxamide intermediate, and upon further reaction, the corresponding carboxylic acid. chemistrysteps.comlibretexts.org This converts the electron-withdrawing cyano group into a different type of polar, acidic group.

Reduction: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the nitrile directly to a primary amine (an aminomethyl group). chemistrysteps.com This introduces a basic, nucleophilic center into the molecule.

Partial Reduction: Using a less powerful and sterically hindered reducing agent like Diisobutylaluminum hydride (DIBAL-H), the reduction can be stopped at the intermediate imine stage, which is then hydrolyzed upon workup to yield an aldehyde. chemistrysteps.com

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. libretexts.org Subsequent hydrolysis of the resulting imine intermediate produces a ketone, allowing for the introduction of new carbon-based substituents. libretexts.org

The following table summarizes these key transformations:

Reaction Reagent(s) Product Functional Group Reference(s)
Full HydrolysisH₃O⁺ or OH⁻, heatCarboxylic Acid chemistrysteps.comlibretexts.org
Full ReductionLiAlH₄ then H₂OPrimary Amine chemistrysteps.com
Partial ReductionDIBAL-H then H₂OAldehyde chemistrysteps.com
Grignard Reaction1. R-MgBr 2. H₃O⁺Ketone libretexts.org

Modifications and Reactions Involving the Ester Moiety

The methyl ester at the C3 position is another key site for chemical modification, primarily through nucleophilic acyl substitution reactions. libretexts.org

Common transformations of the ester group include:

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by an acidic workup cleaves the ester to yield the corresponding carboxylic acid. libretexts.org This reaction is typically irreversible and high-yielding. libretexts.org

Reduction: The ester can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like LiAlH₄. libretexts.org This reaction proceeds via an aldehyde intermediate which is immediately reduced further. libretexts.org

Partial Reduction: Similar to nitriles, the reduction can be halted at the aldehyde stage by using a controlled amount of DIBAL-H at low temperatures (e.g., -78 °C). libretexts.org

Grignard Reaction: Esters react with two equivalents of a Grignard reagent. The first equivalent adds to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent to produce a tertiary alcohol after workup. libretexts.orgyoutube.com

Aminolysis: Reaction with ammonia or a primary/secondary amine can convert the ester into a primary, secondary, or tertiary amide, respectively. This reaction often requires heat or catalysis. youtube.com

A summary of these reactions is presented in the table below:

Reaction Reagent(s) Product Functional Group Reference(s)
Hydrolysis1. NaOH(aq) 2. H₃O⁺Carboxylic Acid libretexts.orglibretexts.org
Full Reduction1. LiAlH₄ 2. H₂OPrimary Alcohol libretexts.org
Partial Reduction1. DIBAL-H (-78 °C) 2. H₂OAldehyde libretexts.org
Grignard Reaction1. Excess R-MgBr 2. H₃O⁺Tertiary Alcohol libretexts.orgyoutube.com
AminolysisR₂NH, heatAmide youtube.com

Diversification of the Isopropyl Substituent

Direct modification of the isopropyl group on the aromatic ring is the most chemically challenging of the functionalization strategies. Alkyl groups are generally unreactive, and reactions often require harsh conditions that can affect other parts of the molecule.

Challenges in Direct Modification: The C(sp²)–C(sp³) bond connecting the isopropyl group to the pyridine ring is strong and stable. There are few selective chemical reactions that can modify the isopropyl group without affecting the aromatic ring or the other functional groups.

Ipso Substitution: Under certain harsh conditions, such as electrophilic nitration, the isopropyl group may be completely replaced rather than modified. rsc.org This reaction, known as nitrodeisopropylation, results in the introduction of a nitro group at the C2 position, representing a diversification of the substituent at that position but a loss of the original alkyl group. rsc.org

Alternative Synthetic Routes: A more practical and common strategy for diversifying this position is not to modify the existing isopropyl group post-synthesis, but to employ different starting materials during the initial construction of the nicotinate ring. By choosing a precursor with a different alkyl, cycloalkyl, or functionalized alkyl group, a library of analogues with variations at the C2 position can be synthesized. This approach offers greater control and predictability over the final molecular structure compared to attempting to directly functionalize the robust isopropyl group.

Structural Elucidation and Advanced Characterization of Methyl 5 Cyano 2 Isopropylnicotinate

Spectroscopic Analysis in Structural Research

Spectroscopic techniques are indispensable for elucidating the molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about connectivity, functional groups, and electronic properties.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For a molecule like methyl 5-cyano-2-isopropylnicotinate, HRMS can distinguish its elemental composition from other potential formulas with the same nominal mass.

In a typical analysis of a related nicotinate (B505614) derivative, such as methyl 5-((cinnamoyloxy)methyl)picolinate, the compound is introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI), to generate protonated molecules (e.g., [M+H]⁺). The instrument then measures the m/z value to a high degree of precision (typically to four or more decimal places). For instance, the calculated mass for a related compound, C₁₇H₁₅NO₄, is 298.1079, and an experimental HRMS measurement might yield a value of 298.1050, confirming the molecular formula. nih.gov This level of accuracy is crucial for distinguishing between isobaric compounds and provides a high degree of confidence in the elemental composition.

Table 1: Illustrative HRMS Data for a Nicotinate Derivative

ParameterValue
Ionization ModeESI
Adduct[M+H]⁺
Calculated m/z298.1079
Measured m/z298.1050
Molecular FormulaC₁₇H₁₅NO₄

Data presented is for the related compound methyl 5-((cinnamoyloxy)methyl)picolinate for illustrative purposes. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular skeleton.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons of the ester group, and the protons of the isopropyl group. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide information about the connectivity of the atoms. For example, the isopropyl group would likely appear as a septet for the CH proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic signals for the nitrile carbon (C≡N), the carbonyl carbon of the ester, and the various aromatic and aliphatic carbons. In a study of a related nicotinate derivative, the ¹³C NMR spectrum showed distinct peaks for all carbon atoms, which were assigned based on their chemical shifts. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Data for a Nicotinate Derivative

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ (ppm)δ (ppm)
9.20 (s, 1H)166.40
8.32-8.30 (d, J=8 Hz, 1H)165.53
7.81-7.77 (d, J=16 Hz, 1H)160.43
7.55-7.39 (m, 6H)150.65
6.58-6.54 (d, J=16 Hz, 1H)145.99
5.43 (s, 1H)137.92
3.96 (s, 1H)134.20

Data presented is for the related compound methyl 5-((cinnamoyloxy)methyl)picolinate for illustrative purposes. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), the C=O stretch of the ester group (around 1735-1750 cm⁻¹), and various C-H and C=C/C=N stretching and bending vibrations of the aromatic ring and alkyl groups. For instance, in a related nicotinate derivative, characteristic FT-IR peaks were observed at 1729 cm⁻¹ (C=O), 1280 cm⁻¹, and 1160 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information and is particularly useful for symmetric, non-polar bonds. The C≡N stretch is typically strong in the Raman spectrum. Computational studies on related quinoidal oligothiophenes with cyano-ester groups have shown that Raman active modes can be correlated with the electronic structure of the molecule. researchgate.net

Table 3: Illustrative FT-IR Data for a Nicotinate Derivative

Wavenumber (cm⁻¹)Assignment
3076Aromatic C-H Stretch
2928Aliphatic C-H Stretch
1729C=O Stretch (Ester)
1280C-O Stretch (Ester)
1160C-N Stretch

Data presented is for the related compound methyl 5-((cinnamoyloxy)methyl)picolinate for illustrative purposes. nih.gov

Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) Correlation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is characterized by the wavelength of maximum absorption (λₘₐₓ) and the molar absorptivity (ε).

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π→π* transitions within the substituted pyridine ring system. The positions and intensities of these absorptions are influenced by the nature and position of the substituents.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. youtube.comscirp.org By calculating the energies of the excited states, TD-DFT can provide theoretical λₘₐₓ values that can be compared with experimental data to support structural assignments and understand the nature of the electronic transitions. qu.edu.qa For example, TD-DFT calculations on methyl nicotinate have been used to study its electronic properties and interactions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of Nicotinate Derivatives

Although a crystal structure for this compound is not publicly available, studies on related nicotinate derivatives have demonstrated the power of this technique. For example, the crystal structure of methyl 5-((cinnamoyloxy)methyl)picolinate was determined by single-crystal X-ray diffraction. nih.gov The analysis revealed the precise bond lengths and angles of the molecule, as well as its packing in the crystal lattice. Such studies on related compounds provide valuable insights into the likely solid-state structure of this compound. For instance, the crystal structure of a related nicotinate derivative was solved and refined to an R-factor of 0.0473, indicating a high-quality structural determination. nih.gov

Table 4: Illustrative Crystallographic Data for a Nicotinate Derivative

ParameterValue
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight297.30
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)11.456(2)
c (Å)12.897(3)
β (°)109.12(3)
Volume (ų)1410.9(5)
Z4
Calculated Density (g/cm³)1.400
R-factor0.0473

Data presented is for the related compound methyl 5-((cinnamoyloxy)methyl)picolinate for illustrative purposes. nih.gov

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible, detailed research on the specific chemical compound "this compound" that would allow for the generation of an in-depth article covering its structural elucidation, purity assessment, and other advanced characterization methods as requested.

The outlined topics, such as Hirshfeld surface analysis, chromatographic purity evaluation, and elemental analysis, require specific experimental data that has not been published or made available in the public domain for this particular compound. While general methodologies for these analytical techniques are well-established for similar chemical structures, the strict requirement to focus solely on "this compound" prevents the inclusion of such general information or data from analogous compounds.

Therefore, it is not possible to provide a scientifically accurate and detailed article on "this compound" that adheres to the provided outline and content requirements at this time. Further research and publication of the characterization of this compound would be necessary to fulfill this request.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not present in the public domain. As a result, the creation of a scientifically accurate article with specific research findings and data tables for the requested outline is not possible.

The requested topics, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (HOMO-LUMO) analysis, prediction of spectroscopic parameters, electrostatic potential analysis, and molecular dynamics simulations, are highly specific and require dedicated research studies to be performed on the compound .

General information exists on the methodologies themselves:

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely used for predicting the molecular geometry and electronic properties of molecules.

Frontier Molecular Orbitals (HOMO-LUMO) are crucial in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant parameter in determining molecular stability.

Spectroscopic Parameter Prediction for IR and UV-Vis spectra can be calculated using methods like Time-Dependent Density Functional Theory (TD-DFT). These theoretical calculations can be compared with experimental data to understand the electronic transitions and vibrational modes of a molecule.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations are used to study the conformational changes and stability of molecules over time, providing insights into their dynamic behavior.

Without published research applying these methods to this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-supported findings.

Computational Chemistry and Theoretical Investigations of Methyl 5 Cyano 2 Isopropylnicotinate

Molecular Dynamics Simulations and Conformational Analysis

Simulation of Intermolecular Interactions

The intermolecular interactions of Methyl 5-cyano-2-isopropylnicotinate are dictated by its distinct functional groups: the pyridine (B92270) ring, the cyano group, the isopropyl group, and the methyl ester. These interactions govern the physical properties of the compound, such as its melting point, boiling point, and solubility.

Simulations of related pyridine molecules reveal that aromatic π–π stacking is a significant intermolecular force. researchgate.net In the liquid and solid states, pyridine rings tend to arrange in an antiparallel displaced structure to minimize dipole-dipole repulsions between the electron-deficient nitrogen atoms. researchgate.net For this compound, a similar antiparallel stacking of the pyridine rings is expected to be a dominant interaction.

The presence of the highly polar cyano group introduces strong dipole-dipole interactions. The nitrogen atom of the cyano group is a potential hydrogen bond acceptor. In protic solvents or in the presence of other hydrogen bond donors, this site would be a primary point of interaction. researchgate.net Furthermore, the ester group, with its carbonyl oxygen and ester oxygen, also acts as a hydrogen bond acceptor.

Density Functional Theory (DFT) calculations on related cyanopyridine derivatives have been used to understand their molecular geometries and electronic properties. nih.gov These studies indicate that the distribution of electron density, and thus the potential for intermolecular interactions, is significantly influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the isopropyl group, creates a complex electronic profile that dictates how the molecule interacts with its neighbors.

Table 1: Predicted Intermolecular Interaction Sites of this compound (Based on Analogous Compounds)

Functional GroupType of InteractionRole
Pyridine Ringπ–π StackingDonor and Acceptor
Pyridine NitrogenHydrogen Bonding, Dipole-DipoleAcceptor
Cyano Group (Nitrile)Dipole-Dipole, Hydrogen BondingAcceptor
Ester Group (Carbonyl O)Dipole-Dipole, Hydrogen BondingAcceptor
Isopropyl Groupvan der Waals forcesNon-polar interaction

This table is generated based on the principles of intermolecular forces and data from studies on related pyridine and cyanopyridine derivatives.

Theoretical Prediction of Reaction Pathways and Selectivity

Theoretical predictions of reaction pathways for this compound can be inferred from computational studies on the reactivity of functionalized pyridines and nicotinic acid esters. DFT calculations are a key tool for elucidating reaction mechanisms, determining transition state energies, and predicting product selectivity. researchgate.net

The pyridine ring is generally electron-deficient, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov However, the positions on the ring exhibit different reactivities. For electrophilic attack, the positions meta to the nitrogen (positions 3 and 5) are generally favored. In this compound, the 5-position is already substituted. The reactivity of the remaining positions will be influenced by the existing substituents. The electron-withdrawing cyano and methyl ester groups further deactivate the ring towards electrophiles, while the electron-donating isopropyl group at the 2-position will direct incoming electrophiles, primarily to the ortho and para positions relative to itself (positions 3 and 5, which are already substituted) and to a lesser extent, the other meta position (position 4).

Computational studies on cyanopyridines have shown that the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting reactivity. nih.govepstem.net The distribution of these frontier orbitals indicates the most likely sites for nucleophilic and electrophilic attack.

For nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing groups are the most activated. In this molecule, the presence of the cyano group at position 5 and the ester at position 3 would make the ring more susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. DFT studies on related systems help in quantifying the activation barriers for substitution at these different sites. nih.gov

The functionalization of the pyridine C-H bonds can also be explored theoretically. nih.gov For instance, metal-catalyzed cross-coupling reactions are common for pyridine derivatives. Theoretical models can predict the most favorable sites for such reactions by calculating the energies of the intermediates and transition states involved in the catalytic cycle. Studies on other substituted pyridines suggest that the regioselectivity of these reactions is a delicate balance of steric and electronic effects. chemrxiv.org

Table 2: Predicted Reactivity of this compound (Based on Theoretical Studies of Analogous Pyridines)

Reaction TypePredicted Favored Position(s)Rationale based on Analogous Systems
Electrophilic Aromatic SubstitutionPosition 4Influence of activating isopropyl group and deactivating cyano/ester groups. nih.gov
Nucleophilic Aromatic SubstitutionPositions 4, 6Activation by electron-withdrawing cyano and ester groups. nih.gov
Metal-Catalyzed C-H FunctionalizationPosition 4, 6Balance of steric hindrance and electronic activation. chemrxiv.org
Reduction of Cyano GroupCyano groupStandard reactivity of the nitrile functional group.
Hydrolysis of Ester GroupEster groupSusceptible to acid or base-catalyzed hydrolysis. nih.gov

This table is a predictive summary based on established reactivity patterns of functionalized pyridines and computational studies on related molecules. Specific experimental verification for this compound is required.

Analytical Methodologies for Methyl 5 Cyano 2 Isopropylnicotinate in Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of organic compounds like Methyl 5-cyano-2-isopropylnicotinate, enabling separation from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of nicotinate (B505614) derivatives due to its high resolution, sensitivity, and reproducibility. pharmaguideline.com A reversed-phase HPLC (RP-HPLC) method would be the most suitable approach for this compound.

Method Development: A hypothetical RP-HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. UV detection would be appropriate, with the detection wavelength selected based on the compound's UV absorbance maximum (e.g., ~265 nm, typical for nicotinate structures). wuxiapptec.com

Method Validation: Once developed, the method would require validation according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. slideshare.netich.org Validation ensures the method is reliable, reproducible, and accurate for quantifying this compound. Key validation parameters are outlined in the table below. pharmaguideline.comyoutube.com

Table 1: Hypothetical HPLC Method Validation Parameters

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). The analyte peak should be well-resolved from other peaks and show no interference. Peak purity analysis (e.g., via DAD) should confirm homogeneity.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com
Range The interval between the upper and lower concentration of the analyte for which the method has suitable linearity, accuracy, and precision. Typically 80% to 120% of the target concentration for an assay. ich.org
Accuracy The closeness of test results to the true value. Assessed by spike/recovery studies. Mean recovery typically between 98% and 102%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Includes Repeatability (intra-day) and Intermediate Precision (inter-day). Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Signal-to-Noise ratio of 3:1. ich.org
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. Signal-to-Noise ratio of 10:1. ich.org

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate). | The results should remain within the defined acceptance criteria during the variations. |

High-Performance Thin-Layer Chromatography (HPTLC) for Qualitative and Quantitative Analysis of Nicotinate Derivatives

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and high-throughput alternative to HPLC for both qualitative and quantitative analysis. uni-giessen.deresearchgate.net It allows for the parallel analysis of multiple samples on a single plate. bcon-instruments.nl

For this compound, an HPTLC method would typically use silica (B1680970) gel 60 F254 plates as the stationary phase. researchgate.net The mobile phase would be optimized to achieve a clear separation of the target compound from related substances. A potential mobile phase could be a mixture of a non-polar solvent like toluene (B28343) or ethyl acetate (B1210297) with a more polar solvent like methanol, and a small amount of acid or base (e.g., formic acid or ammonia) to improve peak shape. phcogres.com For instance, a system like ethyl acetate-methanol-ammonia has been used effectively for other nicotine-related compounds. researchgate.net

Detection would be performed using a TLC scanner in absorbance mode at the compound's UV maximum. For quantification, a calibration curve would be constructed by plotting the peak area against the concentration of applied standards. The method's validity would be confirmed using parameters similar to those in HPLC validation, such as precision, accuracy, and robustness. researchgate.net

Reversed-Phase Chromatography for Lipophilicity Characterization

Lipophilicity, commonly expressed as the octanol-water partition coefficient (Log P), is a critical physicochemical parameter. Reversed-phase chromatography, in both HPLC and HPTLC formats, is a well-established indirect method for determining Log P. wuxiapptec.comtokushima-u.ac.jp The principle relies on the linear relationship between the retention of a compound and its lipophilicity.

The procedure involves chromatographing the target compound alongside a series of reference compounds with known Log P values under reversed-phase conditions. jst.go.jp

In RP-HPLC , the retention factor (k) is calculated for each compound. The logarithm of the retention factor (log k) is then plotted against the known Log P values of the standards to generate a calibration curve. By measuring the log k of this compound under the same conditions, its Log P can be interpolated from this curve. wuxiapptec.comresearchgate.net

In RP-HPTLC , a similar principle applies. The retention factor (Rf) is used to calculate the RM value. By using a series of mobile phases with varying organic modifier concentrations (e.g., methanol-water mixtures), the RM values can be extrapolated to 100% water to obtain the RM0 value, which is a reliable measure of lipophilicity and correlates linearly with Log P. mdpi.com

Table 2: Illustrative Data for Lipophilicity Determination by RP-HPTLC

Compound Known Log P RM0 (Experimental)
Standard 1 (e.g., Benzene) 2.13 1.62
Standard 2 (e.g., Toluene) 2.73 2.01
Standard 3 (e.g., Ethylbenzene) 3.15 2.25
Standard 4 (e.g., Propylbenzene) 3.68 2.54

| This compound | Unknown | Calculated from its measured RM0 value using the regression equation from standards |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in analytical results, offering both separation and structural information.

LC-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. chemyx.com It is the definitive method for confirming the identity of a compound and for highly sensitive quantification. rsc.orgnumberanalytics.com

Following separation on an LC column as described in section 5.1.1, the eluent containing this compound would be introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) would be a suitable ionization technique for this moderately polar molecule. The mass spectrometer would provide two key pieces of information:

Molecular Weight Confirmation: The detection of the protonated molecular ion [M+H]⁺ would confirm the molecular weight of the compound.

Structural Information: By using tandem mass spectrometry (LC-MS/MS), the molecular ion can be fragmented to produce a unique fragmentation pattern, which serves as a "fingerprint" for the molecule, confirming its structure and allowing for highly selective quantification via Multiple Reaction Monitoring (MRM). scispace.com

TLC-Mass Spectrometry (TLC-MS) Interface Applications

For rapid identification of spots from an HPTLC plate, a TLC-MS interface provides a direct link between the plate and a mass spectrometer. chromatographyonline.comlabbulletin.com This technique is invaluable for confirming the identity of a separated zone without the need for a full LC-MS run.

The process involves using a specialized elution head that is pressed onto the HPTLC plate over the spot of interest. uni-giessen.decamag.com A solvent, such as methanol, is pumped through the head to extract the compound from the silica gel. The resulting eluate is transferred directly into the mass spectrometer's ion source for analysis. bcon-instruments.nl This provides a mass spectrum of the compound in the spot in under a minute, confirming whether the separated component is indeed this compound. labbulletin.com This is particularly useful for identifying unknown impurities or confirming the primary spot in a complex reaction mixture.

Advanced Sample Preparation and Derivatization for Analytical Purposes

The accurate and precise quantification of this compound in various research and complex matrices necessitates robust analytical methodologies. A critical component of these methods is the sample preparation stage, which may include derivatization, extraction, and purification. These steps are essential for enhancing analyte detectability, improving chromatographic performance, and mitigating matrix effects.

Pre- and Post-Chromatographic Derivatization Strategies

Derivatization is a chemical modification technique used to convert an analyte into a product (derivative) with properties that are more suitable for a given analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.com This process can enhance volatility, improve thermal stability, and increase detector response. gcms.czsigmaaldrich.com For a molecule like this compound, which is an ester and contains a nitrile group, derivatization is not always mandatory for GC or HPLC analysis due to its inherent volatility. However, in specific analytical scenarios, derivatization could be employed to improve sensitivity and selectivity.

Pre-Chromatographic Derivatization

Pre-chromatographic derivatization involves modifying the analyte before its introduction into the chromatographic system. While compounds with active hydrogens (e.g., alcohols, amines, carboxylic acids) are the most common candidates for derivatization through reactions like silylation or acylation, strategies for a compound like this compound would be more specialized. gcms.czsigmaaldrich.com

One hypothetical pre-chromatographic strategy could involve the chemical reduction of the cyano group to an amine. The resulting primary amine could then be derivatized using common acylating reagents, such as perfluoroacid anhydrides. This would introduce a fluorinated tag, significantly enhancing detection by an electron capture detector (ECD) in GC analysis.

Another approach could be the hydrolysis of the ester group to a carboxylic acid. This resulting nicotinic acid derivative could then be esterified with a fluorinated alcohol to create a more volatile and detectable derivative for GC-ECD or GC-MS analysis. research-solution.com

Post-Chromatographic Derivatization

Post-chromatographic derivatization occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. This technique is more common in HPLC. For a compound like this compound, a potential post-column reaction could involve the hydrolysis of the ester or cyano group to a product that can react with a chromogenic or fluorogenic reagent, thereby enhancing its detection by a UV-Vis or fluorescence detector.

Derivatization Strategy Target Functional Group Reagent Class Potential Analytical Advantage
Reduction followed by AcylationCyano (-CN)Reducing agents (e.g., LiAlH₄) followed by Acylating agents (e.g., TFAA)Enhanced GC-ECD detection
Hydrolysis followed by EsterificationEster (-COOCH₃)Base/Acid followed by Fluorinated alcoholsImproved volatility and GC detection
Post-column reactionEster or CyanoChromogenic/Fluorogenic reagentsEnhanced HPLC-UV/Fluorescence detection

This table presents hypothetical derivatization strategies for this compound based on its functional groups, as direct literature is not available.

Extraction and Purification Methodologies for Complex Matrices

The isolation of this compound from complex matrices, such as biological fluids, plant tissues, or reaction mixtures, is crucial for accurate analysis. drawellanalytical.commdpi.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and crystallization.

Liquid-Liquid Extraction (LLE)

LLE is a fundamental sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. drawellanalytical.com For the extraction of this compound, a moderately polar compound, from an aqueous matrix, a solvent like dichloromethane (B109758) or ethyl acetate would be appropriate. researchgate.net The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its most non-polar form.

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique than LLE, involving the partitioning of the analyte between a solid sorbent and a liquid phase. mdpi.com For this compound, a normal-phase or reversed-phase SPE cartridge could be employed.

Normal-Phase SPE: A polar stationary phase (e.g., silica, alumina) is used. The sample is loaded in a non-polar solvent, and the analyte is eluted with a more polar solvent.

Reversed-Phase SPE: A non-polar stationary phase (e.g., C18-silica) is used. The aqueous sample is loaded, and after washing away polar interferences, the analyte is eluted with a non-polar organic solvent like methanol or acetonitrile. ufl.edu

Crystallization

For the purification of larger quantities of this compound, particularly after synthesis, recrystallization is a powerful technique. This method relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, purer crystals of the target compound can be formed and then isolated by filtration. For related nicotinic acid derivatives, recrystallization from water or alcohol has been reported to be effective. orgsyn.orggoogle.com

Methodology Principle Typical Solvents/Sorbents Application
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquidsDichloromethane, Ethyl Acetate, TolueneExtraction from aqueous matrices
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquidC18-silica (Reversed-Phase), Silica (Normal-Phase)Cleanup and concentration from complex samples
CrystallizationDifferential solubility at varying temperaturesEthanol, Methanol, Water, TolueneBulk purification post-synthesis

This table summarizes common extraction and purification techniques applicable to this compound based on general principles for related chemical structures.

Studies on Biological Interactions and Mechanistic Research Excluding Clinical Data

Molecular Recognition and Ligand-Target Binding Studies

Research into the direct molecular interactions of a compound is fundamental to understanding its potential pharmacological role. This typically involves quantifying its binding affinity to specific biological targets like receptors or enzymes and elucidating the structural basis for these interactions.

Cellular Pathway Modulation Research (In Vitro Studies)

In vitro cellular studies are critical for observing a compound's effect on cellular functions and signaling cascades in a controlled laboratory environment.

In Vitro Cellular Assays for Biological Response Profiling (e.g., Platelet Aggregation Inhibition)There is no available data from in vitro cellular assays, such as platelet aggregation studies, for Methyl 5-cyano-2-isopropylnicotinate. For a potential P2Y12 antagonist, these assays would be crucial to confirm its functional effect on preventing platelet activation and aggregation induced by agonists like adenosine (B11128) diphosphate (B83284) (ADP).

Analysis of this compound: A Review of Publicly Available Research

Following a comprehensive review of scientific literature and databases, it has been determined that there is a notable absence of specific research pertaining to the biological interactions and mechanistic studies of the chemical compound This compound . While the fields of medicinal chemistry and pharmacology extensively investigate related nicotinate (B505614) and nicotinamide (B372718) structures, this particular compound does not appear in dedicated studies concerning its structure-activity relationships or bio-target identification.

Extensive searches have been conducted to locate data for the following specific areas of study as requested:

Bio-Target Identification and Validation Research

The search results did not yield any specific experimental data, research articles, or patents that focus on this compound. The scientific literature contains numerous examples of SAR and target validation for other nicotinate derivatives. For instance, studies on other substituted nicotinates and nicotinamides reveal that modifications to the pyridine (B92270) ring can significantly influence biological activity, such as antifungal or enzyme inhibitory potency. nih.gov These studies typically involve the synthesis of a series of analogues to correlate specific structural features—like the nature and position of substituent groups—with changes in biological effects. nih.gov However, without specific data for this compound, any such discussion would be conjectural and fall outside the strict scope of this analysis.

Similarly, research on bio-target identification for various bioactive molecules, including other nicotinate structures, is well-documented. nih.gov These investigations often use methods like molecular docking, affinity chromatography, and cellular assays to identify and validate protein targets. nih.gov

Due to the lack of available information specifically concerning this compound, it is not possible to provide the detailed, evidence-based article as outlined. The compound is listed by chemical suppliers, indicating its existence and potential use as a synthetic intermediate, but public domain research on its biological properties is not apparent. Therefore, the sections on SAR and bio-target identification cannot be completed at this time.

Applications of Methyl 5 Cyano 2 Isopropylnicotinate As a Research Tool and Chemical Intermediate

Utilization in Pre-clinical Drug Discovery Research

The unique structural features of Methyl 5-cyano-2-isopropylnicotinate, a substituted pyridine (B92270) derivative, position it as a valuable scaffold in the field of medicinal chemistry. Its reactivity and the presence of multiple functional groups—a methyl ester, a cyano group, and an isopropyl group—allow for diverse chemical modifications, making it an attractive starting point for the synthesis of new therapeutic agents.

Scaffold for Novel Chemical Entity (NCE) Synthesis

In the quest for new drugs, the concept of a "molecular scaffold" is paramount. This refers to a core chemical structure upon which various modifications can be made to create a library of related compounds. These compounds can then be screened for biological activity against various diseases. This compound serves as such a scaffold. The cyano and ester groups can be hydrolyzed, reduced, or transformed into other functional groups, while the isopropyl group provides a lipophilic region that can be crucial for interactions with biological targets.

The strategic placement of the methyl group on chemical scaffolds is a well-established tactic in drug discovery to enhance potency and optimize pharmacokinetic properties, often referred to as the "magic methyl" effect. While direct studies on this compound as a primary scaffold are not extensively documented in publicly available literature, the principles of medicinal chemistry strongly support its potential in this role. The nicotinonitrile moiety itself is a recognized "privileged scaffold" in medicinal chemistry, known to be a component of various biologically active compounds. nih.gov For instance, derivatives of nicotinonitrile have been synthesized and shown to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov

The synthesis of various pyridine derivatives often involves multi-component reactions where precursors with similar functionalities to this compound are used. These reactions highlight the chemical versatility of such substituted pyridines in generating diverse molecular architectures for drug discovery programs.

Probes for Biological Pathway Investigation

Chemical probes are small molecules used to study and understand biological pathways and processes. The design of such probes often requires a scaffold that can be readily modified to incorporate reporter groups (like fluorescent tags) or reactive groups to specifically label proteins or other biomolecules.

Role as an Intermediate in Agrochemical Research and Development

The pyridine ring is a core component of many successful herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of new agrochemicals. The cyano group is a common feature in many active agrochemical ingredients.

Research into co-crystals of active agrochemical molecules has shown that combining different functional molecules can lead to materials with improved properties, such as stability and efficacy. While this compound itself was not the subject of this specific study, it highlights the importance of functionalized molecules in developing new agrochemical formulations. The synthesis of complex agrochemicals often involves multiple steps, and intermediates like this compound can provide a pre-formed, functionalized core, streamlining the synthetic process.

Applications in Material Science Research (Theoretical or Exploratory)

The application of nicotinic acid derivatives is also being explored in the field of material science. For example, the fusion of nicotinic and cinnamic acid scaffolds has been investigated for the development of new organic molecules with potential biological and material applications. These studies demonstrate the utility of pyridine-based compounds in creating novel materials with specific properties.

Theoretically, the cyano and ester groups of this compound could participate in the formation of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring and the cyano group can act as ligands, coordinating to metal ions to form extended network structures. Such materials can have applications in gas storage, catalysis, and sensing. While experimental data on the use of this compound in material science is not currently available, its chemical structure suggests it as a candidate for exploratory research in this area.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.